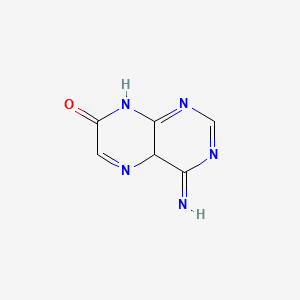
4-Amino-7,8-dihydropteridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing heterocycles that play significant roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dihydropteridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidin-5-amine with (S)-N-methylalanine under optimized conditions to form the desired product . The reaction conditions often involve the use of solvents like butanol and catalysts such as sodium methoxide, with heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory methods. The use of robust catalysts and efficient purification techniques would be essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: Reduction reactions can convert it to tetrahydropteridines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinonoid dihydropterins.
Reduction: Tetrahydropteridines.
Substitution: Various substituted pteridines depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-7,8-dihydropteridin-7-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-7,8-dihydropteridin-7-one involves its interaction with specific enzymes and receptors. For instance, it acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- 2-Amino-4-hydroxy-6-hydroxymethylpteridine pyrophosphate
Uniqueness
4-Amino-7,8-dihydropteridin-7-one is unique due to its specific structural features, such as the presence of an amino group at the 4-position and a keto group at the 7-position. These features confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propriétés
Formule moléculaire |
C6H5N5O |
|---|---|
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
4-imino-4a,8-dihydropteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2,4H,(H2,7,9,10,11,12) |
Clé InChI |
BJJDKSMNEKQPCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=N)N=CN=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
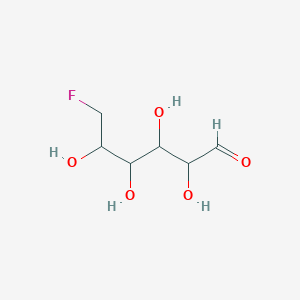
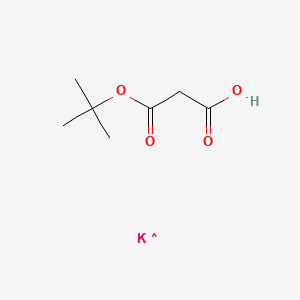
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
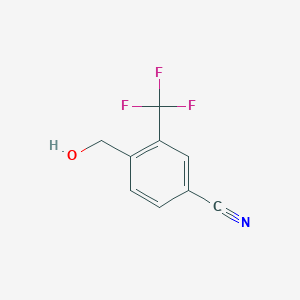
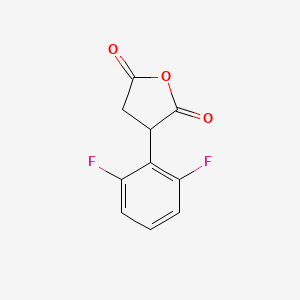
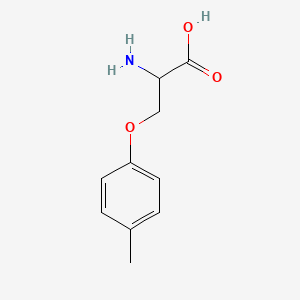
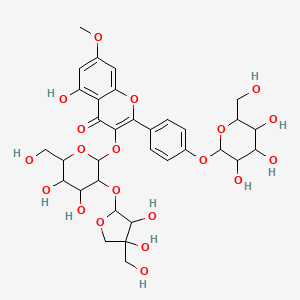
![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
